1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
BenchChem offers high-quality 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-4-14(2)15(9-13)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNPNIJFQKKOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a bromophenyl group and a dimethylbenzyl moiety, both of which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the pyrazolo[3,4-d]pyrimidine class have shown various pharmacological effects, including:
- Anticancer Activity : Several pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers.
Anticancer Activity
Recent studies on structurally similar pyrazolo compounds indicate that they have significant anticancer properties. For example:
- A study reported that pyrazolo[3,4-d]pyrimidines induced apoptosis in cancer cell lines through caspase activation and cell cycle arrest mechanisms .
- Another research highlighted that certain derivatives inhibited tubulin polymerization, leading to reduced cell proliferation in various cancer models .
Antimicrobial Properties
Compounds with similar structural features have been tested for antimicrobial activity:
- Benzyl derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances this activity by increasing the compound's reactivity towards bacterial cell walls .
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- In vitro studies showed that derivatives of pyrazolo[3,4-d]pyrimidines exhibited IC50 values ranging from 2 µM to 50 µM against various cancer cell lines such as MDA-MB-231 and LNCaP. These studies suggest potential for therapeutic applications in oncology.
-
Mechanism of Action :
- Molecular docking studies indicated that these compounds may interact with key proteins involved in cancer progression and inflammation. For instance, binding affinity studies revealed interactions with tubulin and other cellular targets crucial for cell division and survival.
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 377.27 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the bromophenyl and dimethylbenzyl groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit promising anticancer activities. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Case Study : A derivative with similar structural features demonstrated an IC50 value of 5.82 μmol/L against breast cancer cells, indicating a moderate level of cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazolo derivatives have shown efficacy against a range of bacterial strains, suggesting potential as new antimicrobial agents.
- Data Table: Antimicrobial Activity
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound A | 4–12 | E. coli |
| Compound B | 6–20 | S. aureus |
| Compound C | 3–10 | P. aeruginosa |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for various derivatives, highlighting their effectiveness against common pathogens .
Anti-inflammatory Effects
Compounds structurally similar to 1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have shown anti-inflammatory properties in preclinical studies. The inhibition of pro-inflammatory cytokines suggests a mechanism that could be exploited for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
